![molecular formula C24H18O6 B14350027 3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 96129-22-5](/img/structure/B14350027.png)
3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) typically involves the reaction of naphthalene-2-carboxylic acid derivatives with ethane-1,2-diol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-[Ethylenedioxy]dipropanoic acid: Similar structure with propanoic acid groups instead of naphthalene rings.
Diethylene glycol di(3-aminopropyl) ether: Contains similar ether linkages but with amine groups and different aromatic structures.
Uniqueness
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is unique due to its combination of naphthalene rings and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
96129-22-5 |
|---|---|
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3-[2-(3-carboxynaphthalen-2-yl)oxyethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c25-23(26)19-11-15-5-1-3-7-17(15)13-21(19)29-9-10-30-22-14-18-8-4-2-6-16(18)12-20(22)24(27)28/h1-8,11-14H,9-10H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
CTGAVMHCYIJXNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCCOC3=CC4=CC=CC=C4C=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


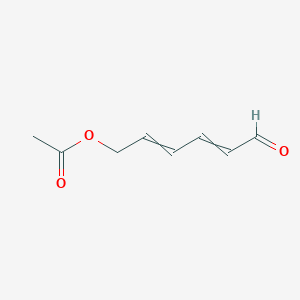
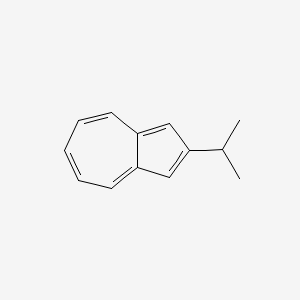
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
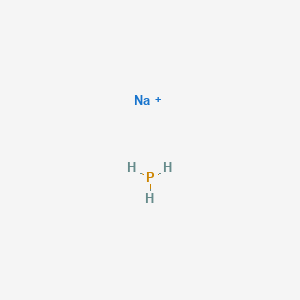
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

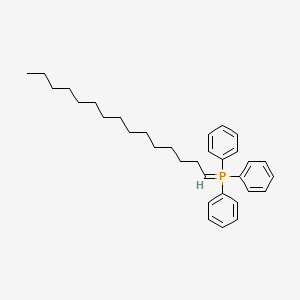
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
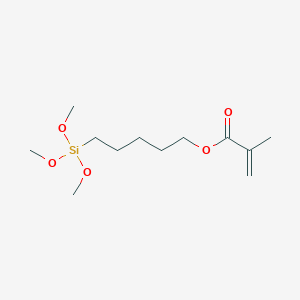
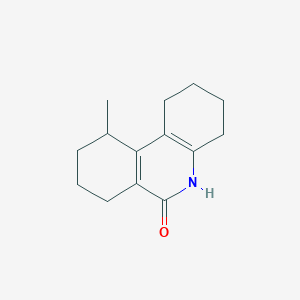
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
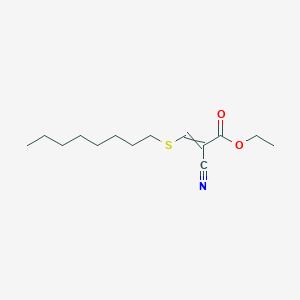
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
